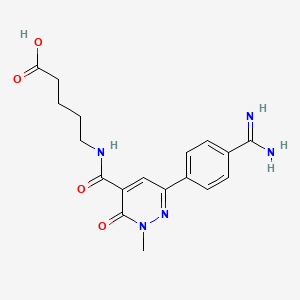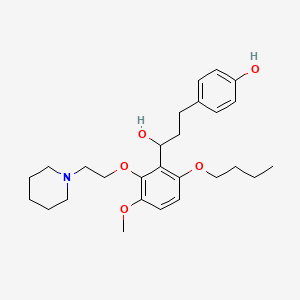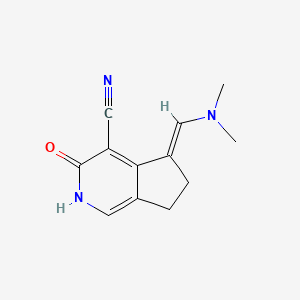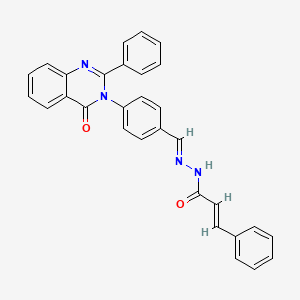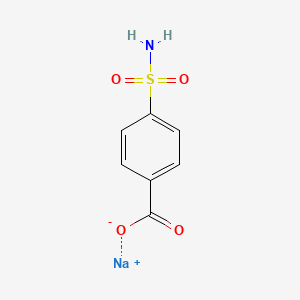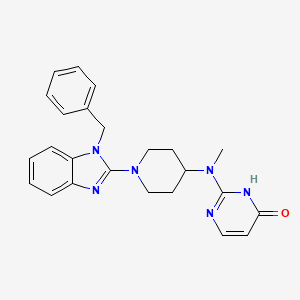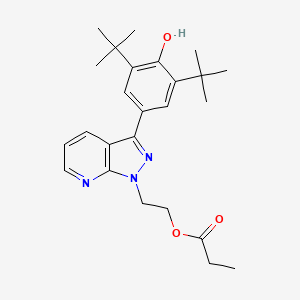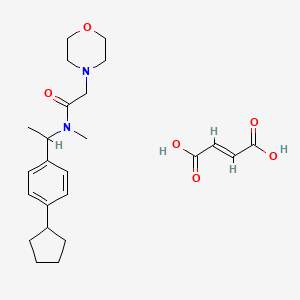
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate is a complex organic compound with a unique structure that includes a cyclopentylphenyl group, a morpholinoacetamide moiety, and a hydrogen maleate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate typically involves multiple steps. One common approach is the reaction of 4-cyclopentylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-methylmorpholine to yield N-(1-(4-cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide. Finally, the compound is converted to its hydrogen maleate salt by reacting with maleic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinoacetamides.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or modulation of pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-Cyclohexylphenyl)ethyl)-N-methylmorpholinoacetamide
- N-(1-(4-Phenylphenyl)ethyl)-N-methylmorpholinoacetamide
Uniqueness
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate is unique due to its specific structural features, such as the cyclopentylphenyl group, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or chemical tools for research.
Eigenschaften
CAS-Nummer |
80649-55-4 |
|---|---|
Molekularformel |
C24H34N2O6 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H30N2O2.C4H4O4/c1-16(21(2)20(23)15-22-11-13-24-14-12-22)17-7-9-19(10-8-17)18-5-3-4-6-18;5-3(6)1-2-4(7)8/h7-10,16,18H,3-6,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QODCLNRAPSZHLF-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


